

Application Notes and Protocols for Live-Cell Imaging Using BSA-Cy5.5

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Compound of Interest

Compound Name: *Bovine Serum Albumin-Cy5.5*

Cat. No.: *B10822997*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye Cy5.5 for live-cell imaging. This powerful tool allows for the real-time visualization and quantification of albumin uptake and trafficking in living cells, offering valuable insights into cellular physiology, drug delivery, and disease pathology.

BSA-Cy5.5 is a valuable tool for researchers in cell biology and drug development. Its near-infrared fluorescence minimizes background autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.^[1] This characteristic, combined with the biocompatibility of BSA, makes it an excellent probe for studying endocytosis and protein uptake pathways in a variety of cell types.^{[1][2]}

Key Applications

- **Monitoring Endocytosis and Protein Uptake:** Track the internalization of albumin in real-time to study the dynamics of endocytic pathways.^{[1][3]}
- **Drug Delivery Studies:** Use BSA-Cy5.5 as a carrier to visualize the cellular uptake and intracellular fate of conjugated drugs or nanoparticles.

- Investigating Albumin-Receptor Interactions: Elucidate the role of albumin receptors, such as megalin and cubilin, in health and disease.[\[4\]](#)
- High-Throughput Screening: Quantify cellular uptake of BSA-Cy5.5 using flow cytometry for screening potential therapeutic agents that modulate protein uptake.[\[5\]](#)[\[6\]](#)

Quantitative Data Summary

The following tables summarize key quantitative parameters for live-cell imaging experiments using BSA-Cy5.5, compiled from various studies. These values should be used as a starting point and may require optimization for specific cell types and experimental conditions.

Table 1: BSA-Cy5.5 Labeling and Spectral Properties

Parameter	Value	Reference
Excitation Wavelength (max)	675 nm	[7]
Emission Wavelength (max)	694 nm	[7]
Labeling Ratio	2-7 Cy5.5 dyes per BSA molecule	[7]
Storage Conditions	4°C, protected from light	[7]

Table 2: Experimental Parameters for Live-Cell Imaging of BSA-Cy5.5 Uptake

Parameter	Recommended Range	Considerations	Reference
BSA-Cy5.5 Concentration	10 - 100 µg/mL	Concentration-dependent uptake has been observed.[3] Optimal concentration should be determined empirically.	[8]
Incubation Time	5 minutes - 24 hours	Uptake can be rapid, with significant internalization observed within minutes to hours.[9]	[8][9]
Cell Type	Various (e.g., endothelial, epithelial, cancer cell lines)	Receptor expression levels (megalin, cubilin, FcRn) will influence uptake efficiency.[4]	[3][10]
Imaging Temperature	37°C with 5% CO ₂	Maintaining physiological conditions is crucial for live-cell imaging.	[9]

Table 3: Confocal Microscopy Settings for Cy5.5 Imaging

Parameter	Recommended Setting	Considerations	Reference
Excitation Laser	633 nm or 647 nm	Efficient excitation of Cy5.5.[11]	[11]
Emission Filter	660 - 710 nm bandpass or long-pass >665 nm	Collects the peak emission of Cy5.5 while minimizing bleed-through from other fluorophores.	[12]
Pinhole Size	1 Airy Unit	Provides a good balance between signal detection and optical sectioning.	[13]
Detector Gain/Offset	Adjust to maximize signal without saturation	The signal should be within the linear range of the detector. Background should be just above zero.	[14]
Pixel Dwell Time	1 - 10 μ s	Longer dwell times can increase signal but also photobleaching.[13]	[13]

Experimental Protocols

Protocol 1: Live-Cell Imaging of BSA-Cy5.5 Uptake by Confocal Microscopy

This protocol details the steps for visualizing the internalization of BSA-Cy5.5 in cultured cells.

Materials:

- BSA-Cy5.5 conjugate

- Cultured cells grown on glass-bottom dishes or chamber slides
- Complete cell culture medium
- Live-cell imaging solution (e.g., phenol red-free medium supplemented with HEPES)
- Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

- **Cell Seeding:** Seed cells on glass-bottom dishes or chamber slides to achieve 60-80% confluency on the day of the experiment.
- **Preparation of BSA-Cy5.5 Solution:** Prepare a working solution of BSA-Cy5.5 in pre-warmed complete cell culture medium at the desired concentration (e.g., 50 µg/mL).
- **Cell Incubation:** Remove the culture medium from the cells and replace it with the BSA-Cy5.5 containing medium.
- **Live-Cell Imaging:**
 - Place the dish or slide on the stage of the confocal microscope within the environmental chamber.
 - Allow the cells to equilibrate for at least 15 minutes.
 - Set the imaging parameters according to Table 3.
 - Acquire images at different time points (e.g., 5, 15, 30, 60 minutes) to observe the dynamics of uptake. Use a time-lapse function for continuous monitoring.
- **Image Analysis:** Analyze the acquired images to observe the localization of BSA-Cy5.5 within the cells over time.

Protocol 2: Quantitative Analysis of BSA-Cy5.5 Uptake by Flow Cytometry

This protocol provides a method for quantifying the cellular uptake of BSA-Cy5.5.

Materials:

- BSA-Cy5.5 conjugate
- Cultured cells in suspension or adherent cells detached with a non-enzymatic cell dissociation solution
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

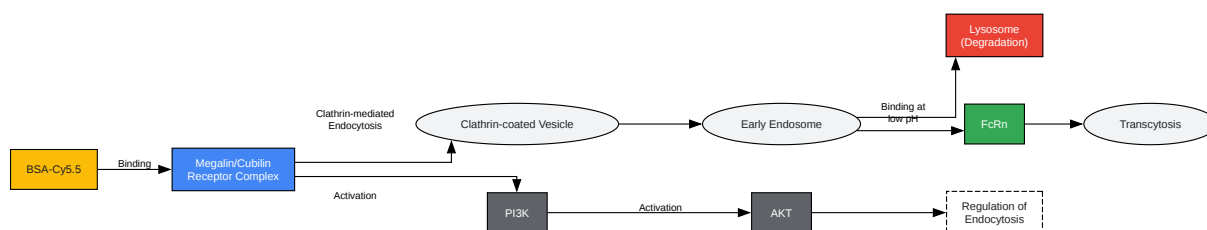
Procedure:

- Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1×10^6 cells/mL in complete culture medium.
- Incubation with BSA-Cy5.5: Add BSA-Cy5.5 to the cell suspension at the desired final concentration. Incubate for the desired time at 37°C.
- Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cells twice with ice-cold PBS to remove unbound BSA-Cy5.5.
- Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
- Flow Cytometry Analysis:
 - Analyze the cells on a flow cytometer equipped with a red laser for excitation.
 - Detect the Cy5.5 fluorescence in the appropriate channel (e.g., APC-Cy7 or a similar far-red channel).
 - Gate on the live cell population using forward and side scatter properties.
 - Quantify the mean fluorescence intensity (MFI) of the cell population to determine the level of BSA-Cy5.5 uptake.[\[15\]](#)

Visualizations

Albumin Uptake Signaling Pathway

The uptake of albumin by cells, particularly in specialized cells like proximal tubule epithelial cells, is a receptor-mediated process. The primary receptors involved are megalin and cubilin, which work in concert to internalize albumin via clathrin-mediated endocytosis.[4] Following endocytosis, the albumin-containing vesicles can be targeted for lysosomal degradation or undergo transcytosis, a process regulated by the neonatal Fc receptor (FcRn).[4] The PI3K/AKT signaling pathway has been shown to be activated upon albumin binding and plays a crucial role in regulating this endocytic process.[10][16]

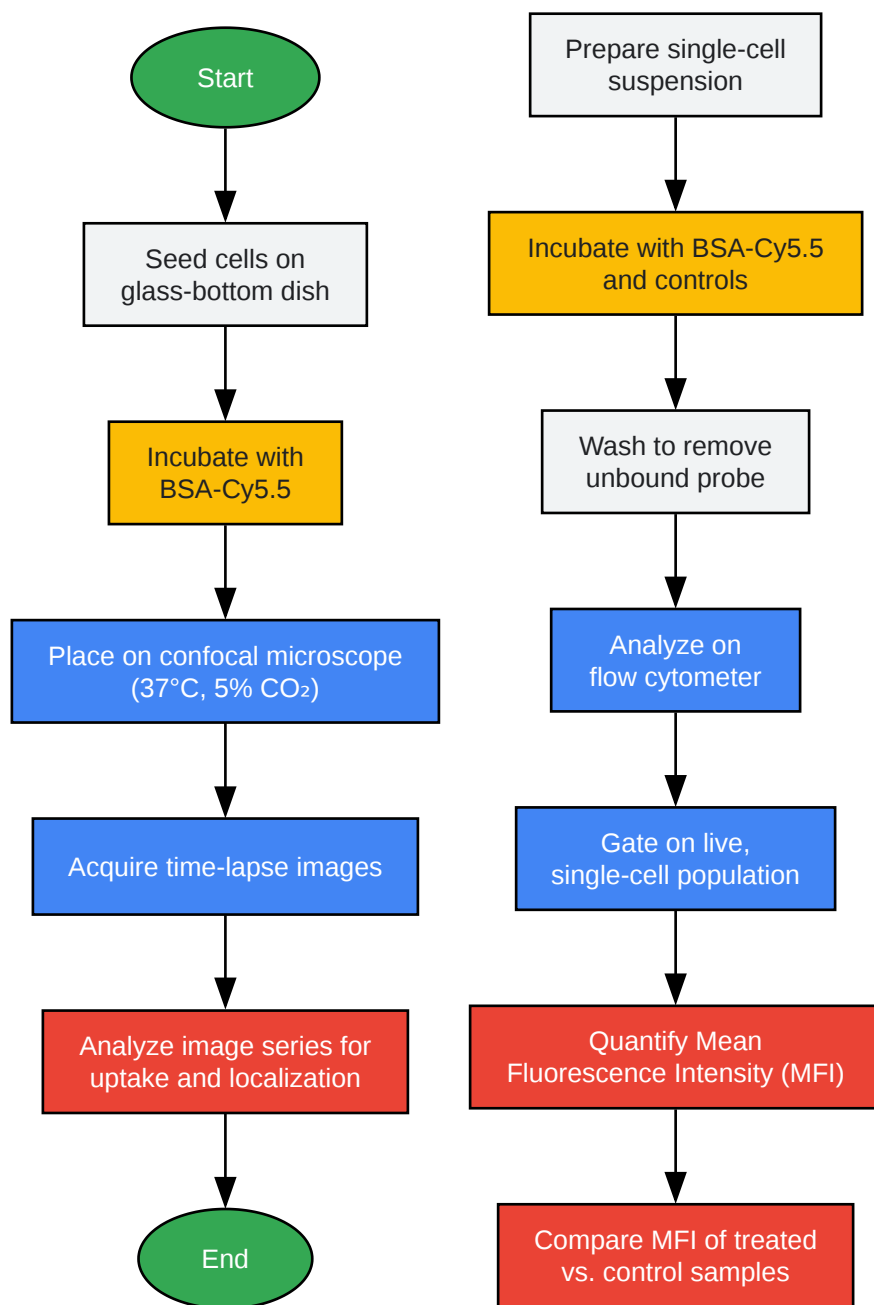


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Caption: Albumin uptake is initiated by binding to megalin/cubilin receptors.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines the general workflow for a live-cell imaging experiment to monitor BSA-Cy5.5 uptake.



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